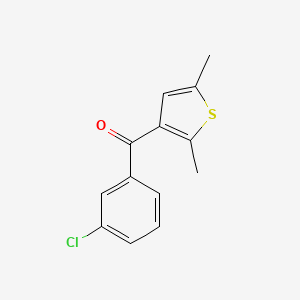
(3-Chlorphenyl)(2,5-Dimethylthiophen-3-yl)methanon
Übersicht
Beschreibung
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: is a chemical compound with the molecular formula C13H11ClOS and a molecular weight of 250.75 g/mol . This compound is characterized by its unique structure, which includes a chlorophenyl group and a dimethylthiophenyl group attached to a methanone moiety
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: has various applications in scientific research, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological systems, such as enzyme inhibition or receptor binding assays.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-ketoesters with elemental sulfur and ammonia.
Introduction of the chlorophenyl group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiophene ring is reacted with chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Formation of the methanone group: The methanone group can be introduced through oxidation of the corresponding alcohol or aldehyde precursor.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can also enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ester.
Reduction: Reduction reactions can lead to the formation of the corresponding alcohol or aldehyde.
Substitution: Substitution reactions can occur at the chlorophenyl or thiophene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as amines, alcohols, or halides.
Major Products Formed:
Carboxylic acids and esters: from oxidation reactions.
Alcohols and aldehydes: from reduction reactions.
Substituted derivatives: from substitution reactions.
Wirkmechanismus
The mechanism by which (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone: can be compared with other similar compounds, such as:
(2-Amino-4,5-dimethylthiophen-3-yl)(4-chlorophenyl)methanone: This compound has a similar structure but with an amino group instead of a methyl group.
(3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanol: This compound has a hydroxyl group instead of a methanone group.
The uniqueness of (3-Chlorophenyl)(2,5-dimethylthiophen-3-yl)methanone lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(2,5-dimethylthiophen-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClOS/c1-8-6-12(9(2)16-8)13(15)10-4-3-5-11(14)7-10/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNOIHUQUCKGQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Butan-2-yl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B1461996.png)
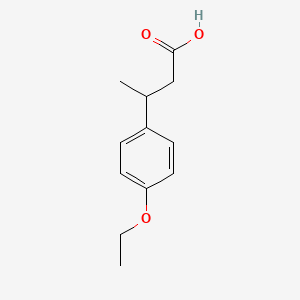
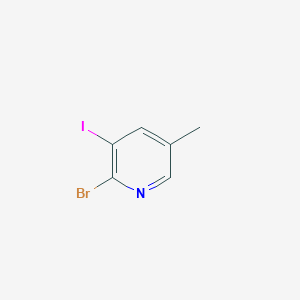
![(Pentan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462001.png)
![N-[(2,4,6-trimethylphenyl)methyl]cyclohexanamine](/img/structure/B1462002.png)
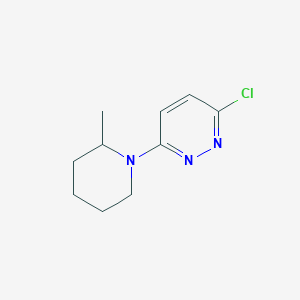
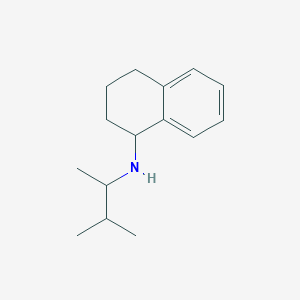
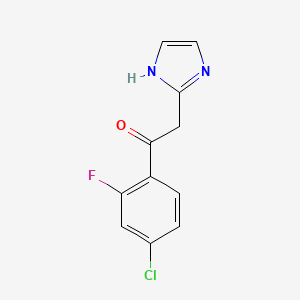
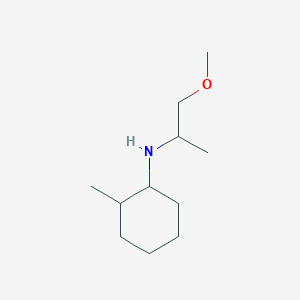
![N-[(2,6-difluorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462010.png)
![2-[3-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1462012.png)

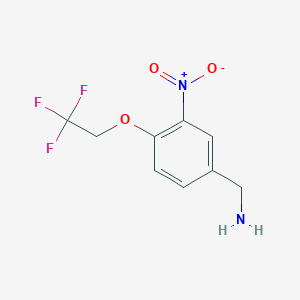
amine](/img/structure/B1462018.png)
